molecular formula C15H8ClN3OS B12592924 2H-Indol-2-one, 3-[(5-chloro-2-benzothiazolyl)imino]-1,3-dihydro-

2H-Indol-2-one, 3-[(5-chloro-2-benzothiazolyl)imino]-1,3-dihydro-

Cat. No.: B12592924
M. Wt: 313.8 g/mol
InChI Key: XVEYSIAJWZERHT-UHFFFAOYSA-N
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Description

2H-Indol-2-one, 3-[(5-chloro-2-benzothiazolyl)imino]-1,3-dihydro-: is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure that combines an indole moiety with a benzothiazole ring, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-Indol-2-one, 3-[(5-chloro-2-benzothiazolyl)imino]-1,3-dihydro- typically involves the condensation of 5-chloro-2-benzothiazolamine with an appropriate indole derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst such as methanesulfonic acid (MsOH) and under reflux conditions in a solvent like methanol .

Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and optimized reaction conditions to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound is susceptible to nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, indole derivatives, including this compound, are studied for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. Their ability to interact with biological targets makes them valuable tools in drug discovery and development .

Medicine: Medically, this compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antiviral activities. Its unique structure allows it to interact with multiple molecular targets, making it a promising candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 2H-Indol-2-one, 3-[(5-chloro-2-benzothiazolyl)imino]-1,3-dihydro- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function. This interaction can result in various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

  • 2H-Indol-2-one, 1,3-dihydro-
  • 5-chloro-2,3-dihydro-1H-inden-1-one
  • Indole-3-acetic acid

Comparison: Compared to other similar compounds, 2H-Indol-2-one, 3-[(5-chloro-2-benzothiazolyl)imino]-1,3-dihydro- stands out due to its unique combination of an indole moiety and a benzothiazole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H8ClN3OS

Molecular Weight

313.8 g/mol

IUPAC Name

(3Z)-3-[(5-chloro-1,3-benzothiazol-2-yl)imino]-1H-indol-2-one

InChI

InChI=1S/C15H8ClN3OS/c16-8-5-6-12-11(7-8)18-15(21-12)19-13-9-3-1-2-4-10(9)17-14(13)20/h1-7H,(H,17,18,19,20)

InChI Key

XVEYSIAJWZERHT-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)/C(=N/C3=NC4=C(S3)C=CC(=C4)Cl)/C(=O)N2

Canonical SMILES

C1=CC=C2C(=C1)C(=NC3=NC4=C(S3)C=CC(=C4)Cl)C(=O)N2

Origin of Product

United States

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